molecular formula C17H23N7O2 B1263820 N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Cat. No. B1263820
M. Wt: 357.4 g/mol
InChI Key: JAXDTZJYSYKJAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide is an anilide and a member of acetamides.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide derivatives have been studied for their potential antibacterial and antimicrobial properties. For instance, some new fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines showed activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019). Additionally, certain heterocyclic compounds incorporating the triazine moiety have demonstrated antimicrobial effectiveness (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Activity

Research has also explored the anticancer potential of N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide derivatives. A study found that specific 2,4-diamino-1,3,5-triazine derivatives showed remarkable activity against the melanoma MALME-3 M cell line, indicating potential for cancer treatment (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Antiviral Applications

The antiviral activity of N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide derivatives has been a subject of interest, particularly against influenza A (H1N1) virus. A study highlighted the promising antiviral effects of certain derivatives against the H1N1 virus, emphasizing their potential in antiviral drug development (Demchenko, Moskalenko, Sukhoveev, Barchyna, & Fedchenkova, 2020).

Solvatochromism and Potentiometric Studies

N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide and its derivatives have been studied for their solvatochromic properties and potentiometric behavior. These studies contribute to understanding the solute-solvent interactions and the chemical stability of these compounds (Masoud, Khalil, Abou El-Thana, & Kamel, 2011).

properties

Product Name

N-[2-[[4-(2-hydroxyethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]phenyl]acetamide

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-[2-[[4-(2-hydroxyethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]phenyl]acetamide

InChI

InChI=1S/C17H23N7O2/c1-12(26)19-13-6-2-3-7-14(13)20-16-21-15(18-8-11-25)22-17(23-16)24-9-4-5-10-24/h2-3,6-7,25H,4-5,8-11H2,1H3,(H,19,26)(H2,18,20,21,22,23)

InChI Key

JAXDTZJYSYKJAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC2=NC(=NC(=N2)NCCO)N3CCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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